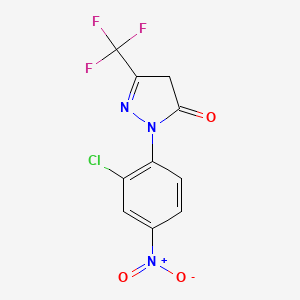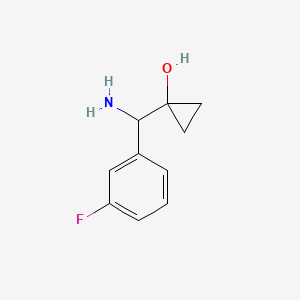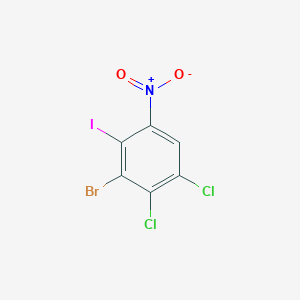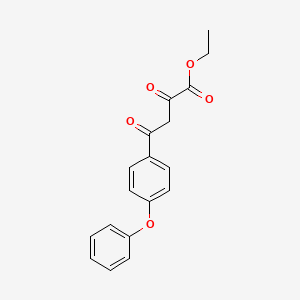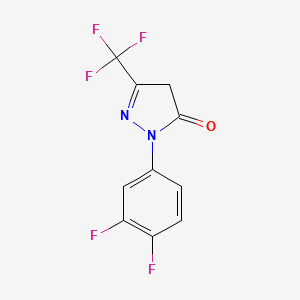
2-(3,4-difluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Difluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one is a chemical compound characterized by the presence of difluorophenyl and trifluoromethyl groups attached to a pyrazolone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-difluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one typically involves the reaction of 3,4-difluoroaniline with trifluoroacetic acid and hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolone compound. The reaction conditions often include refluxing the mixture at elevated temperatures and using solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions are carefully monitored and controlled to ensure consistent product quality.
化学反应分析
Types of Reactions
2-(3,4-Difluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazolones with different functional groups.
科学研究应用
2-(3,4-Difluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(3,4-difluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(3,4-Difluorophenyl)-4-(4-pyridyl)thiazole
- 2-(3,4-Difluorophenyl)-4-phenyl-thiazole
- 2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole
Uniqueness
2-(3,4-Difluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one is unique due to the presence of both difluorophenyl and trifluoromethyl groups, which impart distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
属性
分子式 |
C10H5F5N2O |
|---|---|
分子量 |
264.15 g/mol |
IUPAC 名称 |
2-(3,4-difluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H5F5N2O/c11-6-2-1-5(3-7(6)12)17-9(18)4-8(16-17)10(13,14)15/h1-3H,4H2 |
InChI 键 |
YDGVEDDOAGWVKQ-UHFFFAOYSA-N |
规范 SMILES |
C1C(=NN(C1=O)C2=CC(=C(C=C2)F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid](/img/structure/B13905795.png)
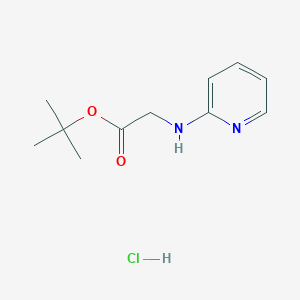
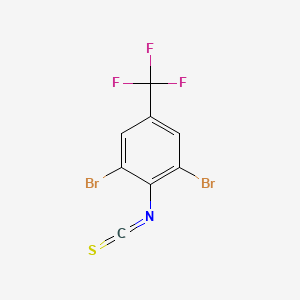

![Sodium thieno[3,2-C]pyridine-4-carboxylate](/img/structure/B13905822.png)
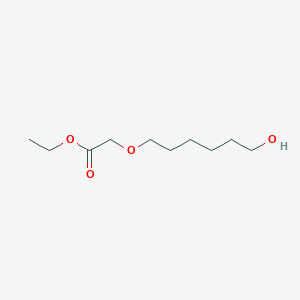
![6-[2-(3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13905832.png)
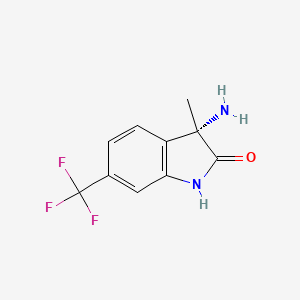
![2-Bromo-7-chlorofuro[2,3-c]pyridine](/img/structure/B13905842.png)
